molecular formula C18H20N2O3 B11044613 ethyl 1,2,3,5-tetramethyl-9-oxo-6,9-dihydro-1H-pyrrolo[2,3-f]quinoline-7-carboxylate

ethyl 1,2,3,5-tetramethyl-9-oxo-6,9-dihydro-1H-pyrrolo[2,3-f]quinoline-7-carboxylate

Cat. No.: B11044613
M. Wt: 312.4 g/mol
InChI Key: LUPCBHFNDQBBAD-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,5-tetramethyl-9-oxo-6,9-dihydro-1H-pyrrolo[2,3-f]quinoline-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoline core, which is a fused ring system containing both pyrrole and quinoline moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2,3,5-tetramethyl-9-oxo-6,9-dihydro-1H-pyrrolo[2,3-f]quinoline-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the production. Techniques such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3,5-tetramethyl-9-oxo-6,9-dihydro-1H-pyrrolo[2,3-f]quinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are utilized under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols

Scientific Research Applications

Ethyl 1,2,3,5-tetramethyl-9-oxo-6,9-dihydro-1H-pyrrolo[2,3-f]quinoline-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1,2,3,5-tetramethyl-9-oxo-6,9-dihydro-1H-pyrrolo[2,3-f]quinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1,2,3,5-tetramethyl-9-oxo-6,9-dihydro-1H-pyrrolo[2,3-f]quinoline-7-carboxylate can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Quinoline derivatives: Known for their antimicrobial and anticancer properties, these compounds are structurally related to the pyrroloquinoline core.

    Pyrrole derivatives: These compounds are widely studied for their pharmacological potential and synthetic versatility.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 1,2,3,5-tetramethyl-9-oxo-6H-pyrrolo[2,3-f]quinoline-7-carboxylate

InChI

InChI=1S/C18H20N2O3/c1-6-23-18(22)13-8-14(21)15-16(19-13)9(2)7-12-10(3)11(4)20(5)17(12)15/h7-8H,6H2,1-5H3,(H,19,21)

InChI Key

LUPCBHFNDQBBAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C(=CC3=C2N(C(=C3C)C)C)C

Origin of Product

United States

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